molecular formula C13H12F3N5O2 B6915473 N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B6915473
M. Wt: 327.26 g/mol
InChI Key: JNMIFRKPPPLFIF-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring fused with a pyrimidine ring

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)12-18-5-8(6-19-12)11(22)17-7-9-4-10-21(20-9)2-1-3-23-10/h4-6H,1-3,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIFRKPPPLFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CNC(=O)C3=CN=C(N=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the trifluoromethyl group and the pyrimidine ring. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[5,1-b][1,3]oxazine derivatives and trifluoromethylated pyrimidines. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to its combination of a pyrazolo[5,1-b][1,3]oxazine ring with a trifluoromethylated pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

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